molecular formula C14H12FN5O2S B5867088 2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide

2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide

Cat. No. B5867088
M. Wt: 333.34 g/mol
InChI Key: ZAGUFHILWGKPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide is a chemical compound that belongs to the class of tetrazole-containing compounds. This compound has been studied extensively due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating the activity of ion channels in the central nervous system, particularly those involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide exhibits potent anticonvulsant, analgesic, and anti-inflammatory activities in animal models. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide in lab experiments is its potent pharmacological activity. This makes it a useful tool for studying the mechanisms underlying pain, inflammation, and epilepsy. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide. One possible avenue of investigation is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential therapeutic applications in humans. Finally, research on the potential use of this compound in combination with other drugs for the treatment of pain, inflammation, and epilepsy could also be explored.

Synthesis Methods

The synthesis of 2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide involves the reaction of 2-furylmethylamine with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of sodium azide and copper(I) iodide as a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the development of new antiepileptic drugs. Additionally, this compound has been found to have analgesic and anti-inflammatory activities, suggesting its potential use in the treatment of pain and inflammation-related diseases.

properties

IUPAC Name

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2S/c15-11-5-1-2-6-12(11)20-14(17-18-19-20)23-9-13(21)16-8-10-4-3-7-22-10/h1-7H,8-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGUFHILWGKPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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